molecular formula C15H9N5O6 B2459576 (E)-3,5-dinitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide CAS No. 100757-16-2

(E)-3,5-dinitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B2459576
CAS No.: 100757-16-2
M. Wt: 355.266
InChI Key: GKABACWNVAEELG-UHFFFAOYSA-N
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Description

(E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation reaction between 3,5-dinitrobenzohydrazide and 2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. The nitro groups in the compound can also undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide: Unique due to its specific substitution pattern and potential biological activities.

    (E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide analogs: Compounds with similar structures but different substituents on the benzene ring or indoline moiety.

Uniqueness

(E)-3,5-dinitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide stands out due to its combination of nitro and indoline groups, which confer unique electronic and steric properties. These properties make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O6/c21-14(8-5-9(19(23)24)7-10(6-8)20(25)26)18-17-13-11-3-1-2-4-12(11)16-15(13)22/h1-7,16,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPVYFOVPGSSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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